molecular formula C13H14N2OS B2721477 N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide CAS No. 864860-81-1

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B2721477
CAS No.: 864860-81-1
M. Wt: 246.33
InChI Key: PBPGQXFBHXYTTM-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features a cyclopropane carboxamide moiety attached to a benzothiazole ring, which is further substituted with two methyl groups at the 4 and 5 positions.

Mechanism of Action

Target of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also target Mycobacterium tuberculosis.

Mode of Action

It is known that benzothiazole derivatives can inhibit the growth of microorganisms by interfering with their metabolic processes

Biochemical Pathways

Benzothiazole derivatives have been reported to modulate proinflammatory cytokines and the catecholaminergic and serotonergic pathways . These pathways play crucial roles in immune response and neurotransmission, respectively.

Result of Action

Similar benzothiazole derivatives have been reported to exhibit anti-tubercular activity , suggesting that this compound may also have antimicrobial effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through various methods, including the reaction of 2-aminothiophenol with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of Methyl Groups: The 4 and 5 positions of the benzothiazole ring are methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Cyclopropanecarboxamide Formation: The cyclopropane carboxamide moiety is introduced by reacting the methylated benzothiazole with cyclopropanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to streamline the synthesis and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Hydroxylated or carbonylated derivatives.

    Reduction: Alcohols or amines.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide is unique due to its specific substitution pattern and the presence of a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c1-7-3-6-10-11(8(7)2)14-13(17-10)15-12(16)9-4-5-9/h3,6,9H,4-5H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBPGQXFBHXYTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901321537
Record name N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677880
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

864860-81-1
Record name N-(4,5-dimethyl-1,3-benzothiazol-2-yl)cyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901321537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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